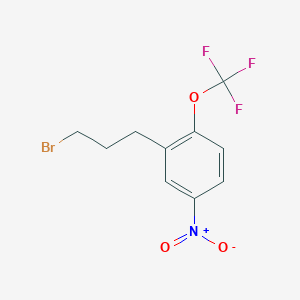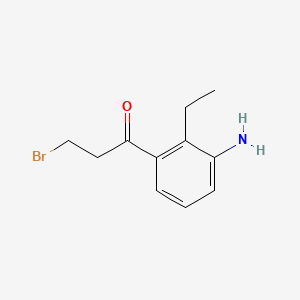
Coumarin, 3-amino-4-diethylamino-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-1-Benzopyran-2-one, 3-amino-4-(diethylamino)- is a derivative of coumarin, a compound known for its diverse biological activities and applications Coumarins are a class of organic compounds characterized by a benzene ring fused to a pyrone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran-2-one derivatives, including 3-amino-4-(diethylamino)-, can be achieved through various methods. One common approach involves the Knoevenagel condensation reaction, followed by intramolecular transesterification. This method typically uses alkaline protease from Bacillus licheniformis as a catalyst . The reaction conditions, such as solvent, water content, and temperature, can be adjusted to control the chemoselectivity of the reaction.
Industrial Production Methods
Industrial production of coumarin derivatives often involves the use of metal-based homogeneous and heterogeneous catalyst systems. These methods enable the efficient synthesis of coumarin derivatives with high yields and purity . The choice of catalyst and reaction conditions can significantly impact the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2H-1-Benzopyran-2-one, 3-amino-4-(diethylamino)- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones or other oxidized products.
Reduction: Reduction reactions can modify the functional groups, such as converting nitro groups to amino groups.
Substitution: Substitution reactions can occur at different positions on the benzopyran ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can produce quinones, while substitution reactions can yield a wide range of functionalized coumarin derivatives .
Scientific Research Applications
2H-1-Benzopyran-2-one, 3-amino-4-(diethylamino)- has numerous applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2H-1-Benzopyran-2-one, 3-amino-4-(diethylamino)- involves its interaction with various molecular targets and pathways. For example, it can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. Additionally, its fluorescent properties allow it to be used as a probe to study cellular processes and molecular interactions .
Comparison with Similar Compounds
Similar Compounds
Coumarin: The parent compound of 2H-1-Benzopyran-2-one derivatives, known for its wide range of biological activities.
7-Amino-4-(trifluoromethyl)coumarin: Another derivative with similar structural features but different functional groups, leading to distinct properties and applications.
3-Acetyl-7-(diethylamino)coumarin: A related compound with an acetyl group at the 3-position, used in various chemical and biological studies.
Uniqueness
2H-1-Benzopyran-2-one, 3-amino-4-(diethylamino)- is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its amino and diethylamino groups enhance its solubility, reactivity, and potential for various applications compared to other coumarin derivatives .
Properties
CAS No. |
101468-13-7 |
|---|---|
Molecular Formula |
C13H16N2O2 |
Molecular Weight |
232.28 g/mol |
IUPAC Name |
3-amino-4-(diethylamino)chromen-2-one |
InChI |
InChI=1S/C13H16N2O2/c1-3-15(4-2)12-9-7-5-6-8-10(9)17-13(16)11(12)14/h5-8H,3-4,14H2,1-2H3 |
InChI Key |
VGSSSRDHKMKFIO-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=C(C(=O)OC2=CC=CC=C21)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


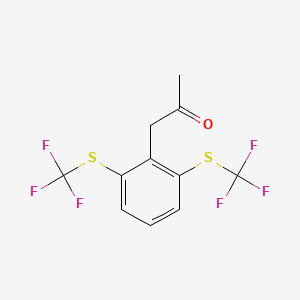

![3,6,8-Trichloropyrimido[5,4-c]pyridazine](/img/structure/B14068313.png)
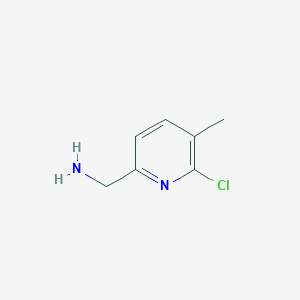
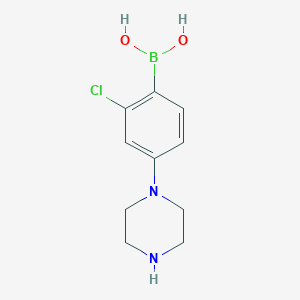
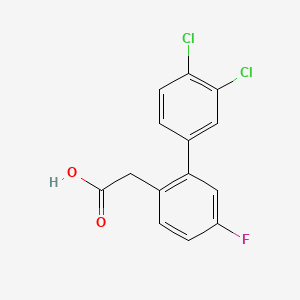
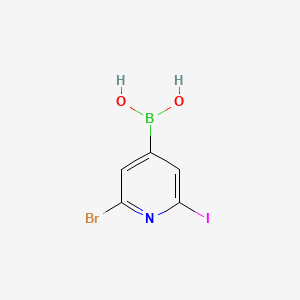
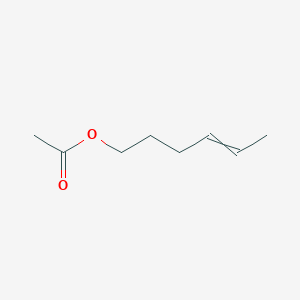

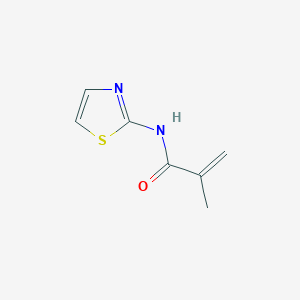
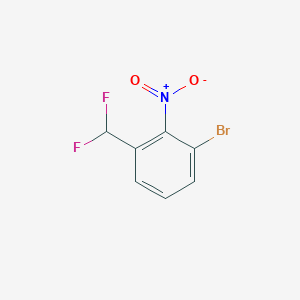
![[(2,4-Dichlorophenyl)methylidene]hydrazine](/img/structure/B14068353.png)
